ORL1 Antagonist Potency: 3-Fold Binding Affinity Enhancement Over Non-Fluorinated Cyclopentanamine Scaffold
In the development of κ-opioid and opioid receptor-like 1 (ORL1) antagonists, the (1S,2R)-stereoisomer of 2-fluorocyclopentan-1-amine serves as a critical pharmacophore component. Fluorination at the 2-position of the cyclopentane ring enhances binding affinity by approximately 3-fold compared to non-fluorinated cyclopentanamine-based analogs, as demonstrated in competitive binding assays using HEK-293 cells expressing human κ-opioid receptors . The SAR study of arylpyrazole ORL1 antagonists further identified fluorocyclopentanamine-containing compounds as exhibiting high intrinsic potency and selectivity against μ- and κ-opioid receptors as well as the hERG potassium channel [1].
| Evidence Dimension | Receptor binding affinity (fold enhancement vs. non-fluorinated analog) |
|---|---|
| Target Compound Data | 3-fold enhancement in binding affinity |
| Comparator Or Baseline | Non-fluorinated cyclopentanamine analog (binding affinity baseline) |
| Quantified Difference | Approximately 3-fold higher affinity |
| Conditions | In vitro competitive binding assay; HEK-293 cells expressing human κ-opioid receptors |
Why This Matters
The 3-fold affinity gain from fluorine substitution directly reduces the required compound concentration for target engagement, enabling lower dosing and improved therapeutic windows in lead optimization campaigns.
- [1] Yoshizumi, T., Miyazoe, H., Ito, H., Tsujita, T., Takahashi, H., Asai, M., ... & Ohta, H. (2009). Discovery of novel arylpyrazole series as potent and selective opioid receptor-like 1 (ORL1) antagonists. Bioorganic & Medicinal Chemistry Letters, 19(13), 3626-3630. View Source
